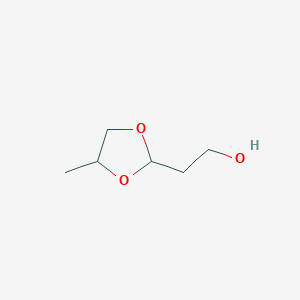
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is an organic compound with the molecular formula C6H12O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol can be synthesized through the condensation reaction of 4-methyl-1,3-dioxolane with formaldehyde. This reaction typically requires an acidic catalyst to proceed efficiently . Another method involves the reaction of 4-methyl-1,3-dioxolane with ethylene oxide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes.
Scientific Research Applications
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . In oxidation reactions, it undergoes electron transfer processes to form oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but contains an acetate group instead of an ethanol group.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Contains a methanol group and two methyl groups on the dioxolane ring.
4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the ethanol group.
Uniqueness
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is unique due to its specific combination of a dioxolane ring with an ethanol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(4-methyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c1-5-4-8-6(9-5)2-3-7/h5-7H,2-4H2,1H3 |
InChI Key |
SRVUUVJZZIWVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















